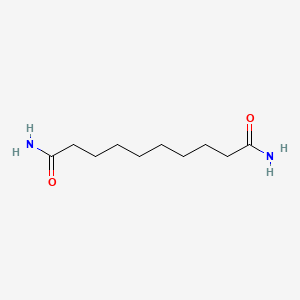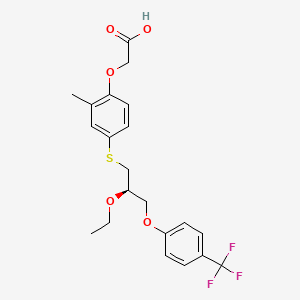
2-Méthyl-6-(2-phényléthényl)pyridine
Vue d'ensemble
Description
SIB-1893 is a chemical compound with the IUPAC name (E)-2-methyl-6-(2-phenylethenyl)pyridine. It is primarily used in scientific research as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has shown anticonvulsant and neuroprotective effects and is known to reduce glutamate release .
Applications De Recherche Scientifique
SIB-1893 has a wide range of applications in scientific research:
- Chemistry : Used as a tool to study the metabotropic glutamate receptor subtype 5 (mGluR5).
- Biology : Investigated for its role in modulating neurotransmitter release and synaptic transmission.
- Medicine : Explored for its potential anticonvulsant and neuroprotective effects.
- Industry : Utilized in the development of new therapeutic agents targeting neurological disorders .
Mécanisme D'action
SIB-1893 acts as a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits glutamate release by blocking the receptor’s activity, which in turn reduces excitotoxicity and provides neuroprotection. Additionally, it has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4) .
Orientations Futures
Given the limited information available on 2-Methyl-6-(2-phenylethenyl)pyridine, future research could focus on its synthesis, chemical reactions, and potential applications in various fields. It’s worth noting that 2-Methyl-6-(2-phenylethenyl)pyridine has been used as a research drug and has shown potential in neuroprotective effects following acute brain injury in animal studies .
Analyse Biochimique
Biochemical Properties
2-Methyl-6-(2-phenylethenyl)pyridine plays a significant role in biochemical reactions, primarily through its interactions with metabotropic glutamate receptors, specifically the subtype 5 (mGluR5). This compound acts as a selective antagonist for mGluR5, inhibiting its activity. Additionally, it has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, albeit weakly, and acts as a positive allosteric modulator of the mGlu4 receptor subtype . These interactions suggest that 2-Methyl-6-(2-phenylethenyl)pyridine can modulate synaptic transmission and neuronal excitability, making it a compound of interest in neuropharmacology.
Cellular Effects
2-Methyl-6-(2-phenylethenyl)pyridine exerts various effects on different cell types and cellular processes. In neuronal cells, it has been demonstrated to produce neuroprotective effects following acute brain injury. This is likely due to its antagonistic action on mGluR5 and its weak NMDA receptor antagonism . Furthermore, 2-Methyl-6-(2-phenylethenyl)pyridine has been shown to influence cell signaling pathways, particularly those involving glutamate receptors, which play a crucial role in synaptic plasticity and memory formation. The compound also affects gene expression and cellular metabolism, contributing to its potential therapeutic applications in neurological disorders.
Molecular Mechanism
The molecular mechanism of 2-Methyl-6-(2-phenylethenyl)pyridine involves its binding interactions with specific biomolecules. As a selective antagonist for mGluR5, it binds to the receptor and inhibits its activity, thereby modulating glutamatergic signaling. Additionally, its weak antagonistic action on NMDA receptors and positive allosteric modulation of mGlu4 receptors further contribute to its effects on neuronal function . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(2-phenylethenyl)pyridine have been observed to change over time. The compound has demonstrated stability under various conditions, maintaining its activity in both in vitro and in vivo studies. Long-term exposure to 2-Methyl-6-(2-phenylethenyl)pyridine has shown sustained neuroprotective effects, with minimal degradation observed . These findings suggest that the compound can be effectively used in prolonged experimental settings without significant loss of efficacy.
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(2-phenylethenyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and anxiolytic effects, while higher doses may lead to adverse effects such as sedation and motor impairment . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without inducing toxicity. These findings highlight the importance of dosage optimization in preclinical studies involving 2-Methyl-6-(2-phenylethenyl)pyridine.
Metabolic Pathways
2-Methyl-6-(2-phenylethenyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are subsequently excreted from the body . These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile.
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(2-phenylethenyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which determine its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Methyl-6-(2-phenylethenyl)pyridine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that 2-Methyl-6-(2-phenylethenyl)pyridine reaches its intended sites of action, where it can interact with its target receptors and modulate cellular processes . The precise subcellular distribution of the compound is essential for its therapeutic efficacy and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: SIB-1893 can be synthesized through multiple routes:
- Reaction of 2-methyl-6-phenylethynylpyridine with sodium sulfide nonahydrate in dimethylformamide at 140°C .
- Reaction of benzaldehyde and 2,6-dimethylpyridine under Lewis acid catalysis .
Industrial Production Methods: While specific industrial production methods for SIB-1893 are not widely documented, the synthesis typically involves the aforementioned laboratory-scale reactions, scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: SIB-1893 undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions.
- Reduction : It can be reduced using appropriate reducing agents.
- Substitution : It can undergo substitution reactions, particularly in the presence of suitable catalysts.
- Oxidation : Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Catalysts such as palladium on carbon or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction may produce reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-methyl-6-(phenylethynyl)pyridine (MPEP) : Another selective antagonist for mGluR5.
- SIB-1757 : A structurally related compound that also acts as a noncompetitive antagonist for mGluR5 .
Uniqueness: SIB-1893 is unique in its dual role as both a selective antagonist for mGluR5 and a positive allosteric modulator for mGluR4. This dual functionality makes it a valuable tool in research focused on understanding the complex mechanisms of glutamate receptors and their role in neurological disorders .
Propriétés
IUPAC Name |
2-methyl-6-(2-phenylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6266-99-5 | |
| Record name | 2-Methyl-6-(2-phenylethenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6266-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




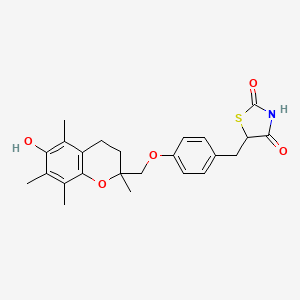

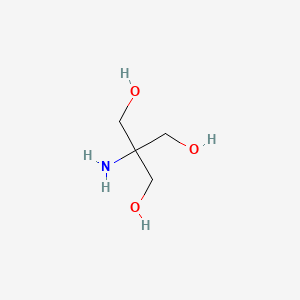

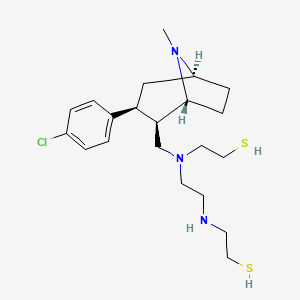
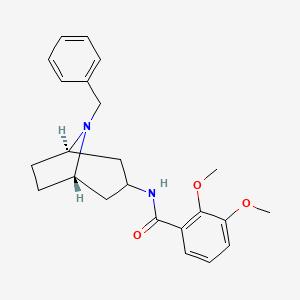

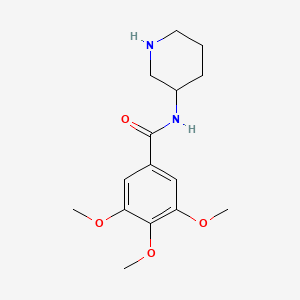
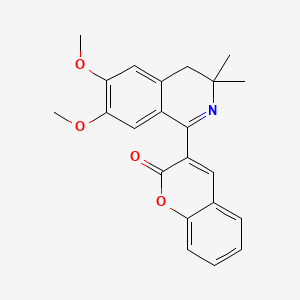
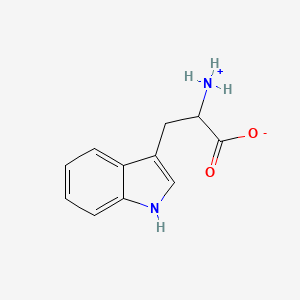
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
